molecular formula C18H16N2O6S B6032680 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate

Cat. No.: B6032680
M. Wt: 388.4 g/mol
InChI Key: VKOGMSRDPFGHMP-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and an acetyloxybenzoate group, which is commonly found in medicinal chemistry.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-12(21)26-15-8-4-2-6-13(15)18(22)25-11-10-19-17-14-7-3-5-9-16(14)27(23,24)20-17/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOGMSRDPFGHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with sulfur and an oxidizing agent. The resulting benzisothiazole is then reacted with ethyl chloroformate to introduce the ethyl ester group. Finally, the acetyloxybenzoate moiety is attached via esterification with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzisothiazole ring, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The acetyloxybenzoate group may also contribute to the compound’s activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate stands out due to its unique combination of a benzisothiazole moiety and an acetyloxybenzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .

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